Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate, with the CAS number 133261-10-6, is an organic compound classified under the pyrazole family. Pyrazoles are five-membered heterocyclic compounds characterized by the presence of two adjacent nitrogen atoms in their ring structure. This specific compound features an ethyl ester group, a tert-butyl group, and a methyl group attached to the pyrazole ring, contributing to its unique chemical properties and reactivity.
Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate is classified as a heterocyclic organic compound. Its structure allows it to participate in various chemical reactions, making it valuable in both academic research and industrial applications.
The synthesis of ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate typically involves several steps:
The synthetic routes may vary based on desired yield and purity. Advanced techniques such as flow microreactor systems can enhance efficiency and sustainability in industrial settings.
Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate has a molecular formula of and a molecular weight of approximately 210.27 g/mol. Its structure can be represented as follows:
The structural representation can be denoted using SMILES notation: CCOC(=O)C1=CC(=NN1C)C(C)(C)C
.
The InChI Key for this compound is JCOHRMJIHAFFBC-UHFFFAOYSA-N
, which provides a unique identifier for its chemical structure in databases .
Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions due to its functional groups:
These reactions are facilitated by varying conditions such as temperature, solvent choice, and catalysts that can influence reaction rates and yields .
The mechanism of action for ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate primarily revolves around its interactions with biological targets due to its structural features:
Studies indicate that modifications in substituents can significantly impact binding affinity and selectivity towards biological targets.
Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate is typically a colorless to pale yellow liquid or solid depending on purity. It exhibits moderate volatility and solubility in organic solvents.
Key chemical properties include:
These properties influence its handling and storage requirements in laboratory settings .
Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate has several applications across various fields:
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.:
CAS No.: 1426938-62-6
CAS No.: 52277-33-5